Yadanzioside C Exhibits Demonstrated Antileukemic Activity in Murine P-388 Models, Comparable to Class Leaders
Yadanzioside C was among 11 yadanzioside glycosides (A, B, C, E, F, G, I, J, K, L) reported to exhibit antileukemic activities against the murine P-388 lymphocytic leukemia in vivo model [1][2]. This places it in the same activity tier as well-characterized class members, establishing its relevance for oncology research programs focused on this indication.
| Evidence Dimension | Antileukemic activity in vivo |
|---|---|
| Target Compound Data | Active (Antileukemic activity demonstrated) |
| Comparator Or Baseline | Yadanziosides A, B, E, F, G, I, J, K, L (All active); Inactive yadanziosides (D, H, M, N, O) |
| Quantified Difference | Not specified (Qualitative tier classification reported) |
| Conditions | Murine P-388 lymphocytic leukemia in vivo model |
Why This Matters
This validates that Yadanzioside C is part of the active subset of yadanziosides, distinguishing it from inactive analogs (D, H, M, N, O) and guiding researchers toward effective tool compounds.
- [1] Symposium on the Chemistry of Natural Products. (1985). Isolation and Structures of Antileukemic Bitter Principles from Ya-dan-zi (Brucea javanica (L.) MERR). 27, 513-520. View Source
- [2] ChemFaces. (n.d.). Yadanzioside C. ChemFaces. View Source
